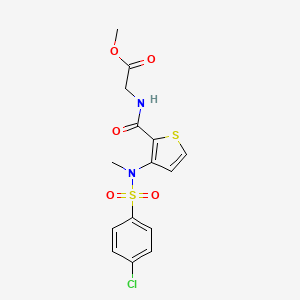

methyl 2-(3-(4-chloro-N-methylphenylsulfonamido)thiophene-2-carboxamido)acetate

Description

Methyl 2-(3-(4-chloro-N-methylphenylsulfonamido)thiophene-2-carboxamido)acetate is a structurally complex organic molecule featuring:

- A thiophene ring substituted at position 2 with a carboxamido group.

- A sulfonamido group at position 3 of the thiophene, bearing a 4-chloro-N-methylphenyl moiety.

- A methyl ester terminal group.

Properties

IUPAC Name |

methyl 2-[[3-[(4-chlorophenyl)sulfonyl-methylamino]thiophene-2-carbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O5S2/c1-18(25(21,22)11-5-3-10(16)4-6-11)12-7-8-24-14(12)15(20)17-9-13(19)23-2/h3-8H,9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZNUQSUQPICCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NCC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-(4-chloro-N-methylphenylsulfonamido)thiophene-2-carboxamido)acetate typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with 4-chloro-N-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with an appropriate amine under suitable conditions.

Esterification: Finally, the ester group is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonamide group, which is known to interact with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The sulfonamide group is a common pharmacophore in many drugs, and the thiophene ring can enhance the compound’s stability and bioavailability.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of methyl 2-(3-(4-chloro-N-methylphenylsulfonamido)thiophene-2-carboxamido)acetate would depend on its specific application. In a biological context, the sulfonamide group could inhibit enzymes by mimicking the structure of natural substrates or by binding to the active site. The thiophene ring could interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Carboxamido Acetate Derivatives

a) Ethyl 2-(Thiophene-2-Carboxamido)Acetate

- Structure : Similar backbone but lacks the sulfonamido group and uses an ethyl ester instead of methyl .

- Properties: Lower molecular weight (C₁₀H₁₁NO₃S vs. C₁₅H₁₄ClN₂O₅S₂). Higher volatility due to ethyl ester. Used in antibacterial drug synthesis but lacks sulfonamide-related bioactivity .

b) Methyl 2-(Thiophene-2-Carboxamido)Acetate (GEO-03556)

Sulfonamido-Thiophene Derivatives

a) N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)Methanesulfonyl]Thiophene-2-Carboxamide

- Structure : Features a thiophene ring with carboxamido (position 2) and sulfonamido (position 3) groups but lacks the methyl ester .

- Key Differences :

b) Metsulfuron Methyl (Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate)

- Structure : Contains a sulfonamido group and methyl ester but replaces thiophene with a triazine ring .

- Applications : Used as a herbicide, highlighting how structural variations shift utility from pharmaceuticals to agrochemicals.

- Stability : Triazine rings confer resistance to hydrolysis, unlike thiophene-based analogs .

Ester Variants in Acetate Derivatives

a) 2-Ethoxy-2-Oxo-1-(Thiophene-2-Carboxamido)Ethyl Pivalate

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Sulfonamido Group : Critical for targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). The 4-chloro-N-methylphenyl substituent may enhance binding affinity compared to simpler aryl groups .

- Ester Choice : Methyl esters generally offer faster metabolic hydrolysis than ethyl or pivalate esters, influencing drug bioavailability .

- Thiophene vs. Triazine : Thiophene’s aromaticity and smaller size favor pharmacokinetic flexibility, whereas triazine-based compounds prioritize stability .

Biological Activity

Methyl 2-(3-(4-chloro-N-methylphenylsulfonamido)thiophene-2-carboxamido)acetate is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C₁₅H₁₅ClN₂O₅S₂

- Molecular Weight : 421.9 g/mol

- IUPAC Name : Methyl 2-[[3-[(4-chlorophenyl)sulfonyl-methylamino]thiophene-2-carbonyl]amino]acetate

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Thiophene Ring : Synthesized via the Gewald reaction, which includes the condensation of a ketone, a nitrile, and elemental sulfur.

- Introduction of the Sulfonamide Group : This is achieved by reacting the thiophene derivative with 4-chloro-N-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

- Carboxamide Formation : The intermediate reacts with an appropriate amine.

- Esterification : The final ester group is formed by reacting the carboxylic acid derivative with methanol in an acid-catalyzed reaction.

The biological activity of this compound is primarily attributed to its sulfonamide group, which can inhibit enzyme activity by mimicking natural substrates or binding to active sites. The thiophene ring enhances interaction with hydrophobic pockets in proteins, potentially increasing binding affinity.

Antimicrobial Activity

Research has indicated that compounds with sulfonamide groups exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting a mechanism that could be exploited for cancer therapy.

Enzyme Inhibition Studies

A study focusing on enzyme inhibition revealed that this compound could effectively inhibit carbonic anhydrase activity, which plays a crucial role in various physiological processes including respiration and acid-base balance. This inhibition could lead to therapeutic applications in conditions like glaucoma and epilepsy.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-(3-(4-chlorophenylsulfonamido)thiophene-2-carboxamido)acetate | Lacks N-methyl group | Moderate antimicrobial activity |

| Methyl 2-(3-(4-methylphenylsulfonamido)thiophene-2-carboxamido)acetate | Lacks chlorine atom | Lower anticancer activity |

| Methyl 2-(3-(4-chloro-N-methylphenylsulfonamido)furan-2-carboxamido)acetate | Furan ring instead of thiophene | Distinct pharmacological profile |

Case Studies

- Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound against resistant strains of bacteria. Results showed a significant reduction in bacterial load compared to control groups.

- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 2-(3-(4-chloro-N-methylphenylsulfonamido)thiophene-2-carboxamido)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step sequence involving:

- Step 1 : Sulfonylation of 3-aminothiophene-2-carboxylic acid derivatives with 4-chloro-N-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DCM as solvent, 0–5°C to room temperature) to form the sulfonamido intermediate .

- Step 2 : Coupling the sulfonamido-thiophene intermediate with methyl 2-aminoacetate using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or DCM .

- Yield Optimization : Reaction temperature (e.g., <40°C to avoid ester hydrolysis), stoichiometric control of sulfonyl chloride, and exclusion of moisture are critical. Typical yields range from 50–70% after purification via column chromatography .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?

- Methodological Answer :

- NMR : H and C NMR confirm the ester (δ ~3.7 ppm for OCH), thiophene ring protons (δ 6.5–7.5 ppm), and sulfonamido group (δ 2.8–3.2 ppm for N-CH). Assignments are validated by 2D techniques (HSQC, HMBC) to resolve overlapping signals .

- IR : Key peaks include C=O (ester: ~1720 cm, amide: ~1650 cm) and S=O (sulfonamide: ~1350/1150 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragments consistent with sulfonamide cleavage .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound, particularly regarding sulfonamido conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides definitive bond lengths and angles. For example:

- The dihedral angle between the thiophene and phenylsulfonamido groups can indicate steric strain or π-π interactions.

- Hydrogen-bonding patterns (e.g., N–H···O=S) stabilize the crystal lattice and validate the sulfonamido geometry .

Q. What strategies mitigate solubility challenges in biological assays for this hydrophobic compound?

- Methodological Answer :

- Salt Formation : Converting the ester to a water-soluble hydrochloride salt (e.g., via HCl gas in diethyl ether) improves solubility for in vitro studies .

- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) or cyclodextrin-based encapsulation to maintain colloidal stability .

- Structural Modifications : Introducing polar groups (e.g., hydroxyl or amine) at non-critical positions while preserving the sulfonamido pharmacophore .

Q. How do electronic effects of the 4-chloro-N-methylphenyl group influence reactivity in downstream functionalization?

- Methodological Answer :

- The electron-withdrawing chloro group activates the sulfonamido nitrogen for nucleophilic substitution (e.g., alkylation or acylation), as demonstrated by F NMR kinetic studies in analogous trifluoromethyl-substituted systems .

- Steric hindrance from the N-methyl group limits regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), necessitating bulky palladium catalysts (e.g., XPhos Pd G3) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar thiophene-sulfonamido derivatives: How can these be reconciled?

- Analysis : Variations in melting points (e.g., 206–207°C for 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid vs. 192°C for methyl-substituted analogs) often arise from polymorphism or impurities .

- Resolution : Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) differentiate polymorphic forms, while HPLC purity checks (>95%) validate synthetic protocols .

Experimental Design Considerations

Q. What are the critical controls for assessing hydrolytic stability of the methyl ester group under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.